molecular formula C8H6ClNO3 B066680 Methyl 6-(chlorocarbonyl)nicotinate CAS No. 169124-35-0

Methyl 6-(chlorocarbonyl)nicotinate

Cat. No.: B066680
CAS No.: 169124-35-0
M. Wt: 199.59 g/mol
InChI Key: FUGOPLLTIUPDDN-UHFFFAOYSA-N
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Description

Methyl 6-(chlorocarbonyl)nicotinate is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of nicotinic acid and features a chlorocarbonyl group attached to the nicotinate structure. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(chlorocarbonyl)nicotinate can be synthesized through a chlorocarbonylation reaction. This involves reacting methyl 6-methylnicotinate with a chlorocarbonylating agent such as oxalyl chloride or phosgene in the presence of a catalyst like aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The use of automated systems and continuous monitoring ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(chlorocarbonyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 6-hydroxynicotinate under specific conditions.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols can be used under mild conditions to achieve substitution.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed: The major products formed from these reactions include various nicotinate derivatives, each with distinct functional groups that can be further utilized in chemical synthesis .

Scientific Research Applications

Methyl 6-(chlorocarbonyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(chlorocarbonyl)nicotinate involves its interaction with specific molecular targets. The chlorocarbonyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including drug development and chemical synthesis .

Comparison with Similar Compounds

    Methyl 6-chloronicotinate: Similar in structure but lacks the chlorocarbonyl group.

    Methyl nicotinate: A simpler ester derivative of nicotinic acid without the chlorocarbonyl group.

Uniqueness: Methyl 6-(chlorocarbonyl)nicotinate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 6-carbonochloridoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGOPLLTIUPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609441
Record name Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169124-35-0
Record name Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5-(Methoxycarbonyl)pyridine-2-carboxylic acid (Maybridge, 1.0 g, 5.52 mmol) was added thionyl chloride (Aldrich, 25 mL) and this reaction mixture was heated to reflux for 2 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give the intermediate 5-(methoxycarbonyl)pyridine-2-carboxylic acid chloride as a tan solid which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of pyridine-2,5-dicarboxylic acid 5-methyl ester (150 mg, 0.828 mmol) and thionyl chloride (1 mL) was heated at 80° C. for 5 h. The thionyl chloride was evaporated under reduced pressure, the residue was dried in high vacuum and used crude for the next reaction.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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